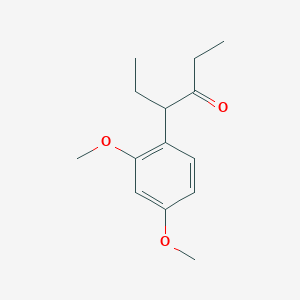
5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is a chemical compound with the molecular formula C23H36ClFO4S and a molecular weight of 463.056 g/mol . This compound is known for its unique structure, which includes a fluorosulfonyl group, a hexadecyloxy chain, and a benzoyl chloride moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride typically involves multiple steps. One common method includes the reaction of 5-fluorosulfonyl-2-hydroxybenzoic acid with hexadecanol to form the corresponding ester. This ester is then converted to the benzoyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The fluorosulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride (SOCl2), sodium hydroxide (NaOH), and various nucleophiles like amines and alcohols. Major products formed from these reactions include amides, esters, and carboxylic acids.
Scientific Research Applications
5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride involves its reactive functional groups. The benzoyl chloride moiety can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The fluorosulfonyl group can participate in various chemical reactions, contributing to the compound’s versatility. Molecular targets and pathways depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
Similar compounds to 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride include:
5-Fluorosulfonyl-2-(hexadecyloxy)benzoic acid: This compound has a carboxylic acid group instead of a benzoyl chloride group.
5-Fluorosulfonyl-2-(hexadecylthio)benzoic acid: This compound features a hexadecylthio group instead of a hexadecyloxy group.
Compared to these similar compounds, this compound is unique due to its combination of functional groups, which provides distinct reactivity and applications.
Properties
CAS No. |
5376-78-3 |
|---|---|
Molecular Formula |
C23H36ClFO4S |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
5-fluorosulfonyl-2-hexadecoxybenzoyl chloride |
InChI |
InChI=1S/C23H36ClFO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(25,27)28)19-21(22)23(24)26/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
ZNLPDKJASGHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



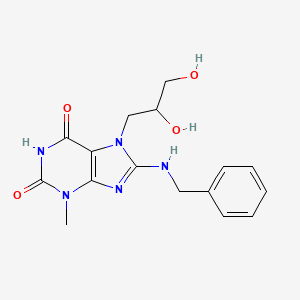
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
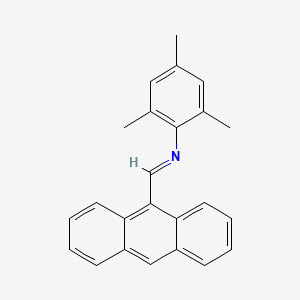
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
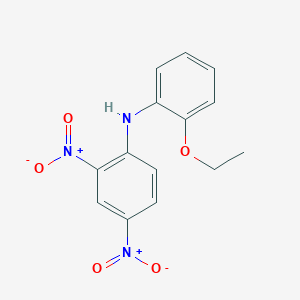
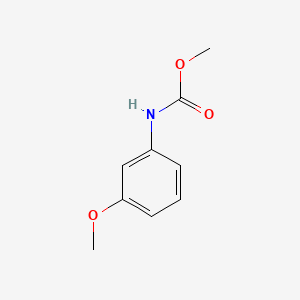
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
![Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-](/img/structure/B11963426.png)
![N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11963432.png)
![3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid](/img/structure/B11963434.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963441.png)
